Rotigotine |A-D-Glucuronide

Descripción general

Descripción

Rotigotine |A-D-Glucuronide is a metabolite of rotigotine, a non-ergoline dopamine agonist used primarily in the treatment of Parkinson’s disease and restless legs syndrome. Rotigotine is administered via a transdermal patch, which provides a continuous supply of the drug over a 24-hour period .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Rotigotine is synthesized through a multi-step process starting from 3 primary materials. The process includes several steps such as condensation, reduction, and cyclization reactions under controlled conditions to ensure the purity and efficacy of the final product .

Industrial Production Methods: Industrial production of rotigotine involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process is carefully monitored to ensure the consistency and quality of the product, which is crucial for its therapeutic efficacy .

Análisis De Reacciones Químicas

Types of Reactions: Rotigotine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for the synthesis and modification of the compound to enhance its pharmacological properties .

Common Reagents and Conditions: Common reagents used in the synthesis of rotigotine include reducing agents like sodium borohydride, oxidizing agents like hydrogen peroxide, and various catalysts to facilitate the reactions. The conditions are carefully controlled to ensure the desired reaction pathways and to minimize side reactions .

Major Products Formed: The major products formed from the chemical reactions of rotigotine include its various metabolites, such as rotigotine |A-D-Glucuronide. These metabolites are formed through enzymatic processes in the body and play a role in the drug’s pharmacokinetics and pharmacodynamics .

Aplicaciones Científicas De Investigación

Rotigotine and its metabolites have significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, rotigotine is used as a model compound to study dopamine agonists and their interactions with receptors . In biology and medicine, it is extensively studied for its therapeutic effects in treating neurological disorders like Parkinson’s disease and restless legs syndrome . Industrially, rotigotine is used in the development of transdermal drug delivery systems, which offer a convenient and effective method of drug administration .

Mecanismo De Acción

Rotigotine exerts its effects by activating dopamine receptors in the brain, mimicking the action of the neurotransmitter dopamine. It binds to all five dopamine receptor subtypes (D1-D5), with the highest affinity for the D3 receptor . This activation of dopamine receptors helps alleviate the symptoms of Parkinson’s disease and restless legs syndrome by improving motor function and reducing discomfort .

Comparación Con Compuestos Similares

Similar Compounds: Similar compounds to rotigotine include other dopamine agonists such as pramipexole, ropinirole, and apomorphine . These compounds also target dopamine receptors and are used in the treatment of Parkinson’s disease and related disorders .

Uniqueness: Rotigotine is unique in its transdermal delivery system, which provides a continuous and stable supply of the drug over 24 hours . This method of administration offers several advantages, including improved patient compliance and reduced gastrointestinal side effects compared to oral medications .

Conclusion

Rotigotine |A-D-Glucuronide is a crucial metabolite of rotigotine, a dopamine agonist with significant therapeutic applications in treating neurological disorders. Its unique transdermal delivery system and broad receptor affinity make it a valuable compound in both clinical and research settings.

Actividad Biológica

Rotigotine |A-D-Glucuronide is a significant metabolite of rotigotine, a non-ergoline dopamine agonist primarily used in treating Parkinson's disease (PD) and restless legs syndrome (RLS). This article provides an in-depth examination of the biological activity of this compound, including its pharmacokinetics, mechanisms of action, and relevant case studies.

Overview of Rotigotine

Rotigotine acts as an agonist at all five dopamine receptor subtypes (D1-D5), with the highest affinity for the D3 receptor. It is delivered via a transdermal patch, ensuring continuous drug release and stable plasma concentrations over 24 hours . The pharmacological effects of rotigotine are mediated through its interaction with dopamine receptors, leading to modulation of neuronal activity associated with motor control and reward pathways.

Pharmacokinetics

Absorption and Metabolism:

- After administration, approximately 46% of the rotigotine dose is absorbed systemically .

- Rotigotine undergoes extensive metabolism primarily through conjugation (sulfation and glucuronidation), leading to the formation of inactive metabolites such as this compound .

- The terminal elimination half-life for unconjugated rotigotine is about 5.4 hours, while conjugated forms exhibit a half-life of approximately 10 hours .

Elimination:

- The majority of rotigotine is excreted in urine (71%) and feces (23%) as inactive conjugates, with less than 1% eliminated as unchanged drug .

Rotigotine functions by mimicking dopamine's action in the brain, activating dopamine receptors to alleviate symptoms associated with PD and RLS. Its unique profile allows it to interact not only with dopamine receptors but also with serotonergic and adrenergic sites, contributing to its therapeutic effects .

Biological Activity of this compound

As a glucuronidated metabolite, this compound plays a crucial role in the pharmacokinetics of rotigotine. While it is considered pharmacologically inactive compared to its parent compound, its formation is essential for the elimination process and may influence the overall therapeutic window by modulating the active drug's availability.

Case Studies and Research Findings

- Efficacy in Parkinson's Disease:

- Safety Profile:

-

Pharmacogenomics:

- Variability in response to rotigotine may be influenced by genetic factors affecting drug metabolism. Studies suggest that polymorphisms in UDP-glucuronosyltransferase genes could impact the formation of glucuronidated metabolites like this compound, potentially leading to differences in therapeutic outcomes among patients .

Comparative Analysis

| Parameter | Rotigotine | This compound |

|------------------------------|----------------------------------|-------------------------------|

| Receptor Affinity | D1-D5 (highest for D3) | Inactive metabolite |

| Absorption | ~46% systemic absorption | Not applicable |

| Half-Life | 5.4 hours (unconjugated) | ~10 hours (conjugated) |

| Elimination Route | Urine (71%), Feces (23%) | Excreted as inactive conjugate |

| Therapeutic Role | Active treatment for PD/RLS | Metabolite involved in clearance |

Propiedades

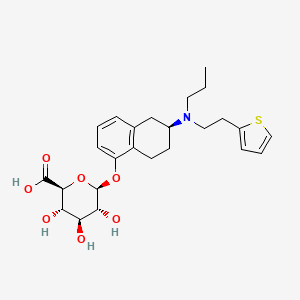

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(6S)-6-[propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-yl]oxy]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33NO7S/c1-2-11-26(12-10-17-6-4-13-34-17)16-8-9-18-15(14-16)5-3-7-19(18)32-25-22(29)20(27)21(28)23(33-25)24(30)31/h3-7,13,16,20-23,25,27-29H,2,8-12,14H2,1H3,(H,30,31)/t16-,20-,21-,22+,23-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIZPMKLPMDPLQT-JUHHHSNRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3OC4C(C(C(C(O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN(CCC1=CC=CS1)[C@H]2CCC3=C(C2)C=CC=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33NO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20858383 | |

| Record name | (6S)-6-{Propyl[2-(thiophen-2-yl)ethyl]amino}-5,6,7,8-tetrahydronaphthalen-1-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

491.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128464-29-9 | |

| Record name | Rotigotine glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128464299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6S)-6-{Propyl[2-(thiophen-2-yl)ethyl]amino}-5,6,7,8-tetrahydronaphthalen-1-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ROTIGOTINE GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2T6Z2W3JW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.